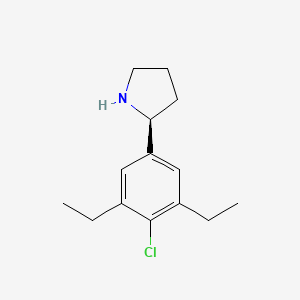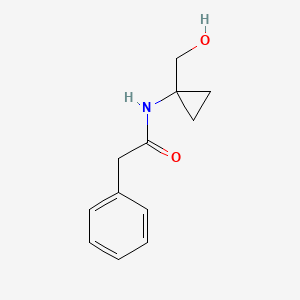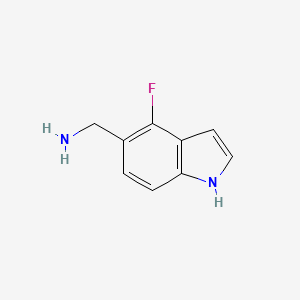
(Cyclopropylmethyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (Cyclopropylmethyl)trifluoroborate typically involves the reaction of cyclopropylmethyl halides with potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process is relatively straightforward and yields high-purity products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent quality control measures ensures consistent product quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclopropylmethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) are commonly used.
Conditions: Reactions are typically carried out under inert atmosphere at elevated temperatures to ensure complete conversion.
Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (Cyclopropylmethyl)trifluoroborate exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the cyclopropylmethyl group from the boron atom to the palladium center, followed by reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylboronic Acid: Another cyclopropyl-containing boron compound used in similar reactions.
Cyclopropylmethylboronic Acid: Similar in structure but with different reactivity and stability profiles.
Potassium Cyclopropyltrifluoroborate: A closely related compound with similar applications.
Uniqueness: (Cyclopropylmethyl)trifluoroborate stands out due to its enhanced stability and versatility in various chemical reactions. Its ability to participate in cross-coupling reactions under mild conditions makes it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C4H7BF3- |
|---|---|
Molekulargewicht |
122.91 g/mol |
IUPAC-Name |
cyclopropylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2/q-1 |
InChI-Schlüssel |
DXIUKNRZOPLVEK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1CC1)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


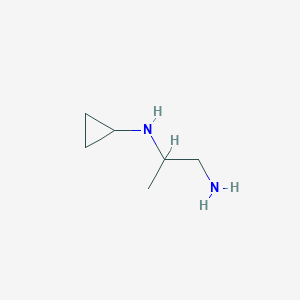

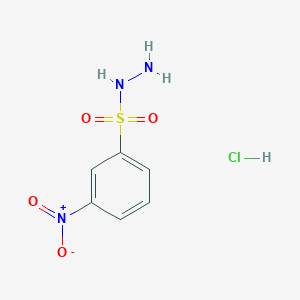
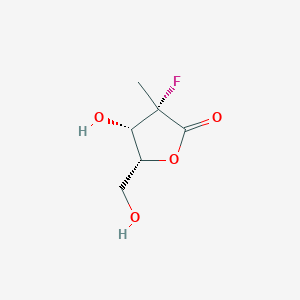
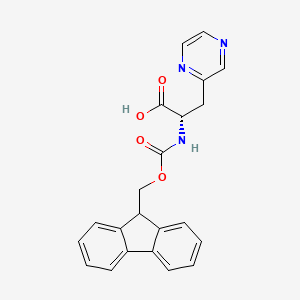

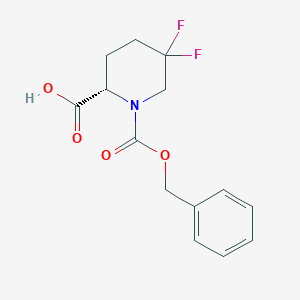
![1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13327964.png)
![2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13327975.png)

![1,2-Dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13327997.png)
